N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
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Overview
Description
N~1~-(5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE is a compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of N1-(5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The specific synthesis of this compound may involve further functionalization steps to introduce the fluorine and acetamide groups. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity .
Chemical Reactions Analysis
N~1~-(5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N~1~-(5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown potential in antiviral and anticancer research.
Medicine: Indole derivatives, including this compound, are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of organic photovoltaic devices due to its electron-deficient nature.
Mechanism of Action
The mechanism of action of N1-(5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The fluorine atom enhances its binding properties and stability .
Comparison with Similar Compounds
N~1~-(5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE can be compared with other indole derivatives such as:
5-Fluoroindole: Similar in structure but lacks the acetamide group.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups.
1H-Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group instead of an acetamide group
The uniqueness of N1-(5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9FN2O2 |
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Molecular Weight |
208.19 g/mol |
IUPAC Name |
N-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetamide |
InChI |
InChI=1S/C10H9FN2O2/c1-5(14)12-9-7-4-6(11)2-3-8(7)13-10(9)15/h2-4,9H,1H3,(H,12,14)(H,13,15) |
InChI Key |
JKCMXDGIIXNISD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)F)NC1=O |
Origin of Product |
United States |
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